N-Cyclopentyl-2-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-acetamide
Description
N-CYCLOPENTYL-2-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of various diseases due to its unique chemical structure and biological activity.
Properties
Molecular Formula |
C18H27N3O4S |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-cyclopentyl-2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]acetamide |
InChI |
InChI=1S/C18H27N3O4S/c1-25-16-6-8-17(9-7-16)26(23,24)21-12-10-20(11-13-21)14-18(22)19-15-4-2-3-5-15/h6-9,15H,2-5,10-14H2,1H3,(H,19,22) |
InChI Key |
UGRWVCQGIFDIKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3CCCC3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-CYCLOPENTYL-2-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE involves several steps. The primary synthetic route includes the reaction of cyclopentylamine with 4-(4-methoxybenzenesulfonyl)piperazine in the presence of acetic anhydride. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
N-CYCLOPENTYL-2-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA) to form sulfoxides and sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in structure-activity relationship (SAR) studies.
Biology: The compound is used in biological assays to study its effects on various cellular processes.
Mechanism of Action
The mechanism of action of N-CYCLOPENTYL-2-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs) and alpha1-adrenergic receptors. By binding to these targets, the compound can modulate various signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-CYCLOPENTYL-2-[4-(4-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]ACETAMIDE is unique due to its specific chemical structure, which imparts distinct biological activity. Similar compounds include:
8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile: Known for its potent kinase inhibitory activity.
Pyridazinones containing the (4-methoxyphenyl)piperazine moiety: These compounds are studied for their acetylcholinesterase inhibitory activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
